Stereoselective CB1 Receptor Binding: (+)-7-OH-CBD-DMH Exhibits 1,760-Fold Higher Affinity than (−)-Enantiomer
In competitive binding assays against CB1 and CB2 cannabinoid receptors, the (+)-enantiomer of 7-OH-CBD-DMH (dimethylheptyl homolog) demonstrates exceptionally high CB1 affinity with Ki = 2.5 nM, compared to Ki = 4,400 nM for the (−)-enantiomer—a 1,760-fold difference [1]. For CB2, (+)-7-OH-CBD-DMH exhibits Ki = 44.0 nM versus Ki = 671 nM for (−)-7-OH-CBD-DMH, representing a 15.3-fold difference [1]. Notably, (−)-7-hydroxy-CBD (the natural metabolite configuration) shows no measurable binding to CB1 or CB2 receptors, underscoring the critical importance of stereochemistry in receptor engagement [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (+)-7-OH-CBD-DMH: Ki = 2.5 nM (CB1), 44.0 nM (CB2) |
| Comparator Or Baseline | (-)-7-OH-CBD-DMH: Ki = 4,400 nM (CB1), 671 nM (CB2); (-)-7-hydroxy-CBD: no binding |
| Quantified Difference | 1,760-fold higher CB1 affinity for (+)-enantiomer; 15.3-fold higher CB2 affinity |
| Conditions | Radioligand competitive binding assay using CB1/CB2 transfected cell membranes |
Why This Matters
This stereoselectivity defines which enantiomer is appropriate for CB1/CB2-targeted studies; selecting the incorrect enantiomer or assuming CBD-equivalent binding would invalidate receptor pharmacology experiments.
- [1] Hanuš, L. O., Tchilibon, S., Ponde, D. E., Breuer, A., Fride, E., & Mechoulam, R. (2005). Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Organic & Biomolecular Chemistry, 3(6), 1116-1123. View Source
